6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid
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Overview
Description
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid is a member of the carbazole family, characterized by a chlorine atom at the 6th position and a carboxylic acid group at the 1st position of the tetrahydrocarbazole ring. This compound has a molecular formula of C13H12ClNO2 and a molecular weight of 249.7 g/mol .
Preparation Methods
The synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid typically involves the reaction of carbazole derivatives with chlorinating agents. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex carbazole derivatives.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to bioactive compounds.
Industry: It is employed in the development of materials with specific electronic properties
Mechanism of Action
The mechanism of action of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and carboxylic acid group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects . Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar compounds to 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid include:
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide: Differing by the presence of a carboxamide group instead of a carboxylic acid group.
2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic acid: Lacking the chlorine atom at the 6th position.
6-Bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid: Featuring a bromine atom instead of chlorine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c14-7-4-5-11-10(6-7)8-2-1-3-9(13(16)17)12(8)15-11/h4-6,9,15H,1-3H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAOXJSNMBNBHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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